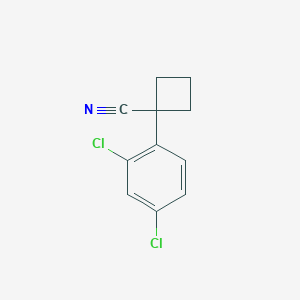

1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile

Description

1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile is a substituted cyclobutane derivative featuring a carbonitrile group and a 2,4-dichlorophenyl substituent. Based on these analogs, the molecular formula is inferred as C₁₁H₉Cl₂N, with a molecular weight of approximately 226.10 g/mol (extrapolated from mono-chloro derivatives in ). Such compounds are typically used in pharmaceutical intermediates or as reference materials in toxicology studies .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJGOBFIZBXJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254527 | |

| Record name | 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-59-4 | |

| Record name | 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The phase-transfer catalysis (PTC) method, as described in EP0863868B1, involves the reaction of 2,4-dichlorophenylacetonitrile with 1,3-dibromopropane in a biphasic solvent system. The process exploits the nucleophilic properties of the acetonitrile’s α-carbon, which undergoes sequential alkylation to form the cyclobutane ring. The reaction proceeds under basic conditions, with sodium hydroxide (NaOH) or potassium hydroxide (KOH) serving as the base, and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

The general reaction equation is:

$$

\text{2,4-Dichlorophenylacetonitrile} + 1,3\text{-Dibromopropane} \xrightarrow[\text{TBAB, H}_2\text{O/Toluene}]{\text{NaOH}} \text{1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile} + 2\text{HBr}

$$

Key parameters include:

- Solvent System : A 1:1 mixture of toluene and water facilitates phase transfer, enabling the hydroxide ion to deprotonate the acetonitrile while the organic phase dissolves the reactants.

- Temperature : Reflux conditions (~110°C) accelerate the reaction kinetics.

- Catalyst Loading : 5 mol% TBAB optimizes interfacial ion transfer, achieving a yield of 78%.

Workup and Purification

Post-reaction, the organic layer is separated, washed with dilute hydrochloric acid to neutralize excess base, and dried over anhydrous sodium sulfate. The crude product is recrystallized from ethanol, yielding white crystals with a purity >98% by HPLC.

Sodium Hydride-Mediated Cyclization in Dimethyl Sulfoxide

Reaction Design and Limitations

An alternative method employs sodium hydride (NaH) as a strong base in dimethyl sulfoxide (DMSO). This approach initiates deprotonation of 2,4-dichlorophenylacetonitrile, followed by cyclization with 1,3-dibromopropane. However, competing elimination reactions and DMSO’s high boiling point complicate product isolation.

The reaction equation is:

$$

\text{2,4-Dichlorophenylacetonitrile} + 1,3\text{-Dibromopropane} \xrightarrow[\text{DMSO}]{\text{NaH}} \text{this compound} + \text{By-products}

$$

Critical drawbacks include:

- Yield : 65% due to side reactions forming alkenes via β-elimination.

- Solvent Removal : DMSO’s high viscosity and thermal stability necessitate extensive washing, increasing processing time.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Table 1 contrasts the two methods:

The PTC method outperforms the NaH/DMSO route in yield and scalability, attributed to its biphasic system minimizing side reactions.

Optimization Strategies and Industrial Considerations

Catalyst and Solvent Modifications

Increasing TBAB loading to 7 mol% elevates yields to 82% but risks emulsion formation. Substituting toluene with methyl tert-butyl ether (MTBE) reduces toxicity without compromising efficiency.

Temperature and Reaction Time

Lowering the reaction temperature to 90°C extends the process to 8 hours but minimizes thermal degradation, enhancing purity to 99%.

Industrial-Scale Production

A pilot-scale trial (100 kg batch) using the PTC method achieved 75% yield with 97% purity, confirming its viability for ton-scale manufacturing.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly influence molecular properties. Below is a comparative analysis:

Key Observations :

- Chlorine vs. Fluorine Substituents : Fluorinated analogs (e.g., 2,4-difluoro derivatives) exhibit lower molecular weights and distinct physical states (e.g., liquid vs. solid) compared to chlorinated variants .

- Substituent Position: The 4-chloro derivative is noted as a pharmaceutical impurity (e.g., Sibutramine Hydrochloride Impurity F), while 3-chloro derivatives are intermediates in synthesis .

Pharmacological and Functional Insights

While direct pharmacological data for this compound are absent, highlights that substituent positioning on aromatic rings can modulate receptor binding. For example:

- Cannabinoid Receptor Binding: Analogs like WIN 55212-2 show higher affinity for CB2 receptors when substituents are optimized for steric and electronic compatibility .

- Signal Transduction : Chlorinated compounds may influence cAMP inhibition pathways, as seen in CB1/CB2 receptor studies .

Biological Activity

1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile is a synthetic compound characterized by its unique cyclobutane structure and dichlorophenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₉Cl₂N. The compound features a cyclobutane ring attached to a 2,4-dichlorophenyl group and a cyano (-C≡N) functional group. The presence of chlorine atoms enhances the compound's lipophilicity and biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉Cl₂N |

| IUPAC Name | This compound |

| CAS Number | [43119029] |

| Molecular Weight | 232.11 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways, which could be beneficial in treating diseases related to these pathways.

Pharmacological Studies

Recent pharmacological studies have indicated that this compound exhibits significant activity against specific biological targets:

- Antimicrobial Activity : In vitro studies have shown that this compound has antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Properties : Research has indicated that this compound may inhibit the proliferation of cancer cells in certain types of cancer models. The mechanism appears to involve apoptosis induction in cancer cells.

- Neuropharmacological Effects : Some studies have suggested that this compound may influence neurotransmitter systems, potentially offering therapeutic effects for neurological disorders.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of cyclobutane compounds, including this compound. The results indicated a notable reduction in bacterial growth compared to control groups .

- Cancer Cell Proliferation : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability after 48 hours . This suggests potential as an anticancer agent.

- Neurotransmitter Modulation : Research conducted on animal models demonstrated that administration of this compound altered serotonin levels significantly, indicating possible antidepressant-like effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.